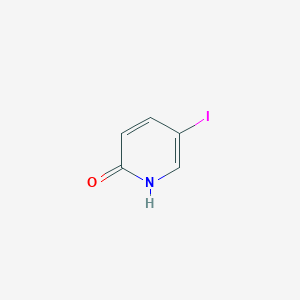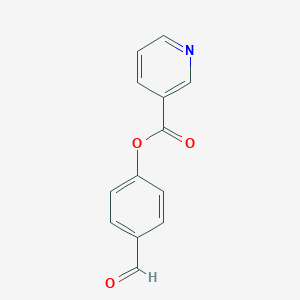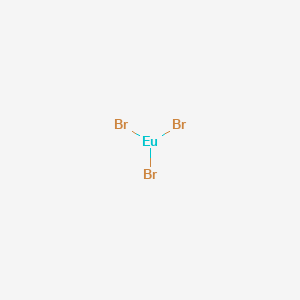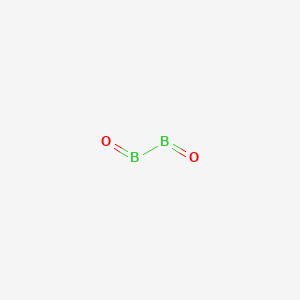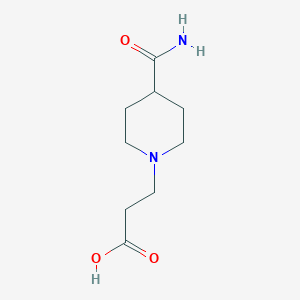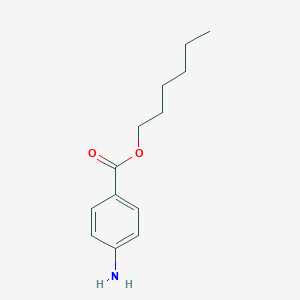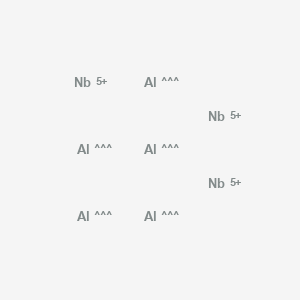
Niobium aluminide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niobium Aluminide (Nb3Al) is an intermetallic compound composed of niobium and aluminum . It has a linear formula of Nb3Al and a molecular weight of 305.7 . It is generally available in most volumes, including high purity, submicron, and nanopowder forms .
Synthesis Analysis
The synthesis of niobium aluminide involves the reaction of binary (Ti – 48% Al), ternary (Ti – 48% Al – 2% Cr, Ti – 48% Al – 2% Nb), and quaternary (Ti – 48% Al – 2% Cr – 2% Nb) mixtures of elementary powders . Differential scanning calorimetry is used to determine the temperature and heat of formation of titanium aluminides .Molecular Structure Analysis
Niobium Aluminide crystallizes in the cubic Pm-3n space group . Nb is bonded in a 6-coordinate geometry to ten equivalent Nb and four equivalent Al atoms . All Nb–Al bond lengths are 2.92 Å .Chemical Reactions Analysis
The exothermic reaction between aluminum and titanium during heating in the calorimeter yields the following phases: Al3Ti, Al2Ti . The hydride cycle (HC) method can be successfully used to produce niobium aluminides .Physical And Chemical Properties Analysis
Niobium Aluminide has properties intermediate between those of a metallic alloy and an ionic compound . It is resistant to most organic and inorganic acids, with the exception of HF, at temperatures up to 100°C .Scientific Research Applications
Alloy Development : Niobium aluminide is used in creating alloys for improved physical and mechanical properties. The addition of elements like chromium, carbon, and molybdenum to iron aluminides, which includes niobium, enhances properties like corrosion and oxidation resistance, making these alloys suitable for high-temperature and corrosive environments (Komarov et al., 2020).
Coatings for Niobium : Aluminide and silicide coatings, including niobium aluminide, are applied to niobium to improve its oxidation resistance. These coatings are particularly important in applications that require high-temperature stability (Majumdar et al., 2010).
Aerospace Applications : Niobium aluminides exhibit good high-temperature strength and creep properties, making them potential candidates for aerospace applications. The addition of elements like tantalum can further enhance their high-temperature strength (Gnanamoorthy et al., 1996).
Advanced Materials in Engineering : The intermetallic compounds based on Nb-Al system, including various forms of niobium aluminide, are of great interest due to their unique properties suitable for aerospace engineering and power industries (Dolukhanyan et al., 2015).
Oxidation Resistance : Studies show that niobium aluminide coatings can significantly improve the oxidation resistance of niobium alloys, which is a critical factor in high-temperature aerospace applications (Zubair et al., 2022).
Reinforcement in Composites : Niobium aluminide-based composites, reinforced with materials like Al2O3 and TiC, exhibit improved strength and fracture toughness, making them suitable for demanding mechanical applications (Peng Lijun, 2008).
Improvement of Mechanical Properties : Rapid solidification technology applied to niobium aluminides can lead to dispersion strengthening, enhancing their high-temperature deformation behavior and mechanical properties (Ray & Ayer, 1992).
Chemical Compatibility : Thermodynamic analyses focus on the chemical compatibility of various materials with niobium aluminides, which is essential for developing high-performance composites and coatings (Misra, 1990).
Mechanism of Action
Safety and Hazards
Future Directions
properties
InChI |
InChI=1S/5Al.3Nb/q;;;;;3*+5 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEFEKHUTQUKHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Al].[Al].[Al].[Al].[Nb+5].[Nb+5].[Nb+5] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al5Nb3+15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6268 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Niobium aluminide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

